molecular formula C23H37N3O5 B12860438 di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate

di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate

Cat. No.: B12860438
M. Wt: 435.6 g/mol
InChI Key: HCGBJFVATVMZNS-HDICACEKSA-N
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Description

Di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction.

    Protection with Di-tert-butyl Dicarbamate: The final step involves the protection of the piperidine nitrogen atoms with di-tert-butyl dicarbamate under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-4-methoxybenzylpiperidine: Similar structure but with different protective groups.

    4-Methoxybenzylpiperidine: Lacks the di-tert-butyl dicarbamate protection.

    Piperidine derivatives: Various compounds with modifications on the piperidine ring.

Uniqueness

Di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate is unique due to its specific stereochemistry and protective groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H37N3O5

Molecular Weight

435.6 g/mol

IUPAC Name

tert-butyl N-[(3S,5R)-1-[(4-methoxyphenyl)methyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-3-yl]carbamate

InChI

InChI=1S/C23H37N3O5/c1-22(2,3)30-20(27)24-17-12-18(25-21(28)31-23(4,5)6)15-26(14-17)13-16-8-10-19(29-7)11-9-16/h8-11,17-18H,12-15H2,1-7H3,(H,24,27)(H,25,28)/t17-,18+

InChI Key

HCGBJFVATVMZNS-HDICACEKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CN(C1)CC2=CC=C(C=C2)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)CC2=CC=C(C=C2)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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